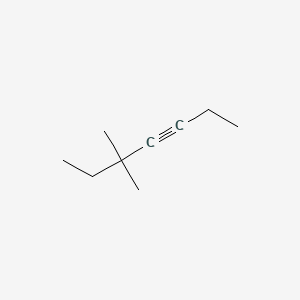
1,2,6-Trithionane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,6-Trithionane is a sulfur-containing heterocyclic compound with the molecular formula C6H12S3 It is a member of the thioether family and is characterized by a six-membered ring structure with three sulfur atoms at positions 1, 2, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,6-Trithionane can be synthesized through several methods. One common approach involves the cyclization of 1,3-dithiolane derivatives under specific conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the six-membered ring structure.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the cyclization reaction can be carried out efficiently. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,6-Trithionane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thioethers.
Applications De Recherche Scientifique
1,2,6-Trithionane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of various sulfur-containing compounds and materials.
Mécanisme D'action
The mechanism by which 1,2,6-Trithionane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
1,4,7-Trithiacyclononane: Another sulfur-containing heterocyclic compound with a similar ring structure but different sulfur atom positions.
1,3,5-Trithiane: A compound with three sulfur atoms in a six-membered ring, but with different chemical properties.
Uniqueness of 1,2,6-Trithionane: this compound is unique due to its specific sulfur atom arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to form stable complexes with transition metals and participate in various chemical reactions makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
6573-10-0 |
|---|---|
Formule moléculaire |
C6H12S3 |
Poids moléculaire |
180.4 g/mol |
Nom IUPAC |
1,2,6-trithionane |
InChI |
InChI=1S/C6H12S3/c1-3-7-4-2-6-9-8-5-1/h1-6H2 |
Clé InChI |
AFPVNPQULJLFIH-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCCSSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


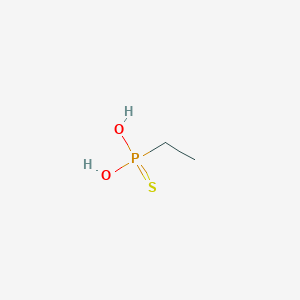
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
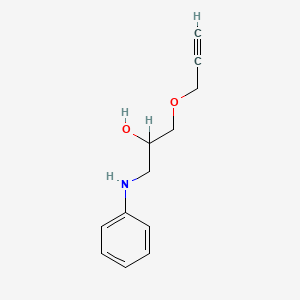
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
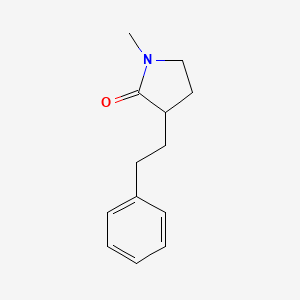
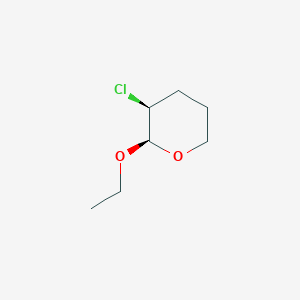




![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

